molecular formula C9H10ClN3S B7754259 (5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride

Cat. No.: B7754259
M. Wt: 227.71 g/mol
InChI Key: FWCMBEVJMSPOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride is a compound that belongs to the class of thiadiazines Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride typically involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiadiazine derivative . The synthesized compounds are characterized using spectral and analytical data to confirm their structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazines. These products are often characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride is unique due to its specific substitution pattern and the presence of the azanium chloride moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-phenyl-6H-1,3,4-thiadiazin-2-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCMBEVJMSPOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)[NH3+])C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NN=C(S1)[NH3+])C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.